molecular formula C11H15BrO2 B8391109 1-Bromo-4-ethoxy-2-isopropoxy-benzene

1-Bromo-4-ethoxy-2-isopropoxy-benzene

Cat. No. B8391109
M. Wt: 259.14 g/mol
InChI Key: KJIQABGSJKSNLJ-UHFFFAOYSA-N
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Patent
US06734302B2

Procedure details

To a solution of 1-bromo-4-ethoxy-2-isopropoxy-benzene (0.48 g, 1.85 mmol) in DMF (5 mL) was added zinc cyanide (217 mg, 1.85 mmol). The reaction was degassed by passing argon through the mixture for 2 h before tetrakis(triphenylphosphine)-palladium (0) (0.21 g, 0.185 mmol) was added. The reaction mixture was heated at 100-105° C. under argon for 12 h. The reaction mixture was taken up in diethyl ether (50 mL) and saturated sodium bicarbonate solution (5 mL). The product was extracted with diethyl ether (2×30 mL). The organic layers were washed with water (1×10 mL) and brine (1×10 mL), dried (sodium sulfate) and concentrated. Purification of the crude by Biotage flash chromatography eluting with 10-15% ethyl acetate in hexanes gave 4-ethoxy-2-isopropoxy-benzonitrile as a clear oil (0.31 g, 81%).
Quantity
0.48 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
217 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0.21 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:9][CH3:10])=[CH:4][C:3]=1[O:11][CH:12]([CH3:14])[CH3:13].C(=O)(O)[O-].[Na+].[CH3:20][N:21](C=O)C>C(OCC)C.[C-]#N.[Zn+2].[C-]#N.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH2:9]([O:8][C:5]1[CH:6]=[CH:7][C:2]([C:20]#[N:21])=[C:3]([O:11][CH:12]([CH3:14])[CH3:13])[CH:4]=1)[CH3:10] |f:1.2,5.6.7,8.9.10.11.12|

Inputs

Step One
Name
Quantity
0.48 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)OCC)OC(C)C
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C)C=O
Name
zinc cyanide
Quantity
217 mg
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
0.21 g
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
102.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was degassed
CUSTOM
Type
CUSTOM
Details
for 2 h
Duration
2 h
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with diethyl ether (2×30 mL)
WASH
Type
WASH
Details
The organic layers were washed with water (1×10 mL) and brine (1×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the crude by Biotage flash chromatography
WASH
Type
WASH
Details
eluting with 10-15% ethyl acetate in hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=CC(=C(C#N)C=C1)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.31 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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